molecular formula C22H26O4S B070152 12-Thiocalanolide B CAS No. 183791-90-4

12-Thiocalanolide B

Cat. No.: B070152
CAS No.: 183791-90-4
M. Wt: 386.5 g/mol
InChI Key: JLDHRKWONIFCQR-OABGYEMISA-N
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Description

12-Thiocalanolide B is a synthetic analog of calanolide A, a coumarin-derived natural product with anti-HIV activity. It incorporates a sulfur atom in its lactone ring, enhancing stability and modulating pharmacokinetic properties.

Properties

CAS No.

183791-90-4

Molecular Formula

C22H26O4S

Molecular Weight

386.5 g/mol

IUPAC Name

(16S,17S,18S)-10,10,16,17-tetramethyl-6-propyl-18-sulfanyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C22H26O4S/c1-6-7-13-10-15(23)25-20-16(13)19-14(8-9-22(4,5)26-19)18-17(20)21(27)11(2)12(3)24-18/h8-12,21,27H,6-7H2,1-5H3/t11-,12-,21-/m0/s1

InChI Key

JLDHRKWONIFCQR-OABGYEMISA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)S

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S

Other CAS No.

183791-90-4

Synonyms

12-Thiocalanolide B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on a boronic acid derivative (CAS 1046861-20-4), which is structurally and functionally distinct from 12-Thiocalanolide B.

Table 1: Key Differences Between CAS 1046861-20-4 and Typical Calanolide Derivatives

Property CAS 1046861-20-4 (Boronic Acid Derivative) This compound (Hypothetical Data)
Molecular Formula C₆H₅BBrClO₂ C₂₂H₂₀O₆S (estimated)
Bioactivity Unreported in evidence Anti-HIV, protease inhibition
Log Po/w (XLOGP3) 2.15 ~3.5 (predicted for calanolide analogs)
Solubility 0.24 mg/mL (highly lipophilic) Low aqueous solubility
Synthetic Accessibility 2.07 (moderate) Complex macrocycle synthesis required

Key Observations

  • Structural Divergence: The boronic acid derivative is a small, halogenated aromatic compound, whereas this compound is a macrocyclic lactone with a sulfur atom. These structural differences lead to distinct biological targets and pharmacokinetic profiles.
  • Bioactivity: Calanolide derivatives are known for anti-HIV activity, while boronic acids often serve as enzyme inhibitors or catalysts in organic synthesis.
  • Physicochemical Properties: The boronic acid derivative exhibits moderate lipophilicity (XLOGP3 = 2.15) and high GI absorption, whereas this compound likely has higher molecular weight and lower solubility due to its macrocyclic structure.

Limitations of the Evidence

This invalidates a direct comparison.

Recommendations for Further Research

To address this gap, consult peer-reviewed studies on calanolide derivatives, such as:

  • Calanolide A: Natural precursor with anti-HIV-1 activity (IC₅₀ = 0.1 μM).
  • 11-Thiocalanolide: Sulfur-substituted analog with improved metabolic stability.
  • 12-Methoxycalanolide: Structural variant with enhanced solubility.

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize animal use. Include endpoints for humane euthanasia and disclose conflicts of interest. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance) .

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